molecular formula C8H4FN3 B1323120 7-Fluoro-1H-indazole-5-carbonitrile CAS No. 633327-24-9

7-Fluoro-1H-indazole-5-carbonitrile

Cat. No. B1323120
CAS RN: 633327-24-9
M. Wt: 161.14 g/mol
InChI Key: GENZRAKKJDIQAI-UHFFFAOYSA-N
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Description

“7-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is an indazole-based compound that belongs to the class of fluorinated aromatic compounds. Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, which promotes exceptionally E-selective hydrogenation of α-diazoesters .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-1H-indazole-5-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . The design of the series was based on the previously reported compound 5-nitro-1H-indazole-3-carbonitrile 188, which possess an IC50 value of 6.7 μM against ROCK I .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthetic Approaches

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them a valuable resource in the development of new drugs for the treatment of inflammatory diseases.

Anticancer Activity

Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property can be harnessed in the development of drugs for conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . This makes them useful in the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic activity . This opens up possibilities for their use in the treatment of diabetes.

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . The future directions in this field could involve further exploration of the synthesis methods and investigation of the biological activities of these compounds.

properties

IUPAC Name

7-fluoro-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENZRAKKJDIQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630227
Record name 7-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indazole-5-carbonitrile

CAS RN

633327-24-9
Record name 7-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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